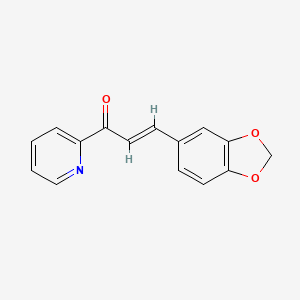

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-13(12-3-1-2-8-16-12)6-4-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFJNYDTJPKYMC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328279 | |

| Record name | (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18451-58-6 | |

| Record name | (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE typically involves the condensation of a benzodioxole derivative with a pyridine derivative under basic or acidic conditions. Common reagents might include aldehydes or ketones as starting materials, with catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of alcohols or amines, depending on the specific functional groups present.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one exhibit significant anticancer properties. The following points summarize key findings:

-

Mechanism of Action :

- These compounds often inhibit key signaling pathways involved in cell proliferation and survival.

- They can induce apoptosis in cancer cells through mitochondrial pathways.

-

Case Study :

- A study evaluated several derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231. Results showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting potential for improved therapeutic strategies in resistant cancer types.

Antimicrobial Activity

Compounds featuring the benzodioxole moiety have been investigated for their antimicrobial properties:

-

In Vitro Assays :

- Certain derivatives demonstrated broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Table: Antimicrobial Activity of Related Compounds

Compound Name MIC (µg/mL) Activity Type Compound A 15.62 Antibacterial Compound B 31.25 Antifungal

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets, including enzymes involved in tumor growth and antimicrobial resistance mechanisms. These studies provide insights into the potential effectiveness of this compound as a therapeutic agent.

Wirkmechanismus

The mechanism of action for (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Ring A (Benzodioxole vs. Substituted Phenyl Groups)

- Electron-Donating vs. Electron-Withdrawing Groups: The benzodioxole group in the target compound is electron-rich, contrasting with chalcones bearing electron-withdrawing substituents like halogens (e.g., 2j in : IC50 = 4.7 μM with bromine/fluorine) or nitro groups (e.g., : 4-chloro-3-nitrophenyl).

- Hydrogen Bonding: Unlike hydroxyl-substituted chalcones (e.g., cardamonin, IC50 = 4.35 μM), the benzodioxole lacks hydrogen-bond donors, which may reduce solubility but enhance lipophilicity .

Ring B (Pyridine vs. Phenyl/Heterocyclic Groups)

Physicochemical Properties

Biologische Aktivität

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one , also referred to by its CAS number 2097940-24-2, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.4 g/mol. The structure features a benzodioxole moiety and a pyridine ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity in Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Huh7 (Liver) | 8 |

| Compound B | Caco2 (Colon) | 6 |

| Compound C | MDA-MB 231 (Breast) | 10 |

These findings suggest that the presence of the benzodioxole structure enhances the anticancer efficacy against specific tumor types, particularly in hepatocellular and colorectal carcinomas.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on key protein kinases involved in cancer progression. Notably, it has shown potential as an inhibitor of DYRK1A, a kinase implicated in various neurological and oncological disorders.

Table 2: Kinase Inhibition Potency

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| Compound D | DYRK1A | 0.033 |

| Compound E | GSK3α/β | >10 |

The results indicate that modifications to the benzodioxole moiety can significantly impact kinase inhibition potency, with certain substitutions leading to enhanced activity.

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yli)-1-(pyridin-2-y)prop-2-en-1-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways:

- Enzyme Interaction : The compound appears to bind to various enzymes involved in cell signaling and proliferation.

- Gene Expression Modulation : It may influence gene expression related to apoptosis and cell cycle regulation.

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their antitumor activity in vitro. The most promising derivatives exhibited IC50 values below 10 µM against multiple cancer cell lines.

Neuroprotective Effects

Another study explored the neuroprotective potential of related benzodioxole compounds. Results indicated that these compounds could mitigate neurodegeneration in cellular models by inhibiting DYRK1A activity, thereby suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the stereochemistry and purity of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(Pyridin-2-yl)prop-2-en-1-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the E-configuration of the α,β-unsaturated ketone. The coupling constant () between H2 and H3 in the enone system should be >16 Hz for trans (E) stereochemistry .

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl (C=O) stretching vibrations (~1680–1700 cm) and conjugated C=C bonds (~1600 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity by matching experimental and theoretical m/z values .

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystal Growth : Recrystallize the compound from a polar aprotic solvent (e.g., DMSO or acetonitrile) to obtain high-quality single crystals .

- Data Collection : Use a diffractometer (e.g., Bruker SMART APEX CCD) with Mo-Kα radiation (λ = 0.71073 Å). Measure parameters such as unit cell dimensions (e.g., triclinic with Å, Å) and refine the structure using software like SHELXL .

- Validation : Compare experimental bond lengths and angles with density functional theory (DFT)-calculated values to confirm accuracy .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Claisen-Schmidt Condensation : React 1,3-benzodioxole-5-carbaldehyde with 2-acetylpyridine under basic conditions (e.g., NaOH in ethanol). Optimize reaction time (6–12 hr) and temperature (60–80°C) to maximize yield .

- Catalytic Methods : Use palladium or copper catalysts for cross-coupling reactions if substituents require functionalization (e.g., brominated intermediates) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., pyridinyl vs. benzodioxolyl groups) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich or -deficient regions. The pyridinyl group acts as an electron-withdrawing moiety, while benzodioxolyl is electron-donating, affecting regioselectivity in reactions .

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Monitor reaction progress via TLC and compare yields under varying catalytic conditions (e.g., Pd(PPh) vs. PdCl) .

Q. What strategies can resolve contradictions in reported crystallographic data for structurally analogous compounds?

- Methodological Answer :

- Systematic Comparison : Tabulate unit cell parameters (e.g., , , , α, β, γ) and hydrogen-bonding patterns from multiple studies (e.g., triclinic vs. monoclinic systems) .

- Rietveld Refinement : Apply this powder diffraction technique to reanalyze disputed structures and assess phase purity .

- Temperature-Dependent Studies : Collect data at 100 K and 295 K to evaluate thermal expansion effects on lattice parameters .

Q. How can environmental stability and degradation pathways of this compound be assessed for ecological risk evaluation?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Photolysis Experiments : Expose to UV light (λ = 254–365 nm) in aqueous and organic matrices. Quantify half-life () and reactive oxygen species (ROS) involvement using scavengers (e.g., NaN for singlet oxygen) .

- Ecotoxicology Assays : Test acute toxicity on model organisms (e.g., Daphnia magna) following OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.